molecular formula C70H118O12 B591094 Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside) CAS No. 57126-62-2

Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside)

カタログ番号: B591094
CAS番号: 57126-62-2
分子量: 1151.702
InChIキー: LDASQDTWGMPHCX-UXDSRDRISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Charantin is a phytosterol glycoside mixture first reported in 1966 as a 1:1 mixture of 25,26-dehydro β-sitosterol β-D-glucoside (a stigmasterol derivative) and β-sitosterol β-D-glucoside . It is primarily isolated from Momordica charantia (bitter melon) and has garnered attention for its antidiabetic properties, including hypoglycemic and insulin-secreting activities . However, structural ambiguities persist: commercial suppliers and studies often define Charantin inconsistently, with ratios ranging from 1:1 to 2:1 mixtures of stigmasterol- and β-sitosterol-derived glucosides .

特性

CAS番号

57126-62-2

分子式

C70H118O12

分子量

1151.702

IUPAC名

2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H60O6.C35H58O6/c2*1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3;10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t2*21-,22-,24+,25+,26-,27+,28+,29?,30?,31?,32?,33?,34+,35-/m11/s1

InChIキー

LDASQDTWGMPHCX-UXDSRDRISA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C

製品の起源

United States

準備方法

Soxhlet Extraction

Soxhlet extraction remains a baseline method for charantin isolation, employing polar solvents like methanol-water mixtures. In one study, dried M. charantia fruit powder (10 g) was extracted with methanol:water (80:20, v/v) at a 1:50 solid-to-solvent ratio for 120 minutes at sub-boiling temperatures. Post-extraction, the solvent was evaporated in vacuo, yielding a crude residue containing 1.17 ± 0.13 mg/g of charantin. While reliable, this method is time-intensive and less efficient than modern techniques, with a 2.74-fold lower yield compared to ultrasound-assisted extraction (UAE).

Maceration

Maceration, a low-cost alternative, involves prolonged solvent contact with plant material. For β-sitosterol β-D-glucoside extraction from Agave angustifolia, 48-hour maceration with methanol yielded only 26.67 mg/g dry weight, significantly lower than microwave-assisted extraction (MAE). The extended exposure to heat and solvent risks compound degradation, making maceration unsuitable for high-purity applications.

Advanced Extraction Technologies

Ultrasound-Assisted Extraction (UAE)

UAE enhances charantin yield through cavitation-induced cell wall disruption. Optimized conditions for M. charantia include methanol:water (80:20, v/v) at 46°C for 120 minutes with a 1:26 solid-to-solvent ratio, achieving 3.18 mg/g charantin. Validation trials under adjusted parameters (50°C, 1:25 ratio) yielded 3.12 ± 0.14 mg/g, confirming method robustness. UAE’s efficiency stems from accelerated solvent penetration and reduced thermal degradation, outperforming Soxhlet extraction by 174%.

Table 1: UAE vs. Soxhlet Extraction Efficiency

MethodTemperature (°C)Time (min)Solid-to-Solvent RatioYield (mg/g)
UAE461201:263.18
SoxhletSub-boiling1201:501.17

Microwave-Assisted Extraction (MAE)

MAE leverages microwave energy to rapidly rupture plant cells. In A. angustifolia, a 5-second MAE treatment with 0.5 M KOH catalyst extracted 124.76 mg/g of β-sitosterol β-D-glucoside, surpassing 48-hour maceration by 368%. Prolonged MAE durations (10–15 s) reduced yields to 106.19–103.97 mg/g, likely due to thermal degradation. The addition of KOH accelerates cell wall breakdown, enabling faster solute release without structural compromise.

Table 2: MAE Performance Across Durations

MAE Duration (s)Yield (mg/g Dry Weight)
5124.76 ± 0.0000655
10106.19 ± 0.0000793
15103.96 ± 0.0000321

High Hydrostatic Pressure (HHP) Extraction

HHP combines high pressure (510 MPa) with ethanol (68%) to extract saponins from M. charantia. At an 8-minute hold time and 1:35 solid-to-solvent ratio, this method yielded 127.89 mg/g total saponins, including charantin. Post-extraction purification using an ionic liquid-based aqueous biphasic system ([C4MIM]BF4 and NaOH) achieved 76.06% purity. HHP’s efficacy arises from pressure-induced cell membrane distortion, facilitating solvent access to intracellular compounds.

Solvent and Parameter Optimization

Solvent Selection

Methanol-water mixtures (80:20, v/v) are optimal for charantin’s polarity, balancing solubility and extraction efficiency. Subcritical water extraction, while effective for phenolic compounds, underperforms for charantin due to its lower solubility in pure water. Ethanol (68%) in HHP extraction minimizes environmental impact while maintaining high yields.

Temperature and Time

UAE’s optimal temperature (46–50°C) prevents thermal degradation, whereas MAE’s brief exposure (5 s) mitigates overheating. Prolonged Soxhlet extraction at sub-boiling temperatures risks saponin hydrolysis, underscoring the need for controlled conditions.

Purification Techniques

Ionic Liquid-Based Aqueous Biphasic Systems

Post-HHP extraction, [C4MIM]BF4 and NaOH separate saponins into a sodium hydroxide-rich phase, achieving 76.06% purity after lyophilization. This method avoids toxic organic solvents, aligning with green chemistry principles.

Chromatographic Methods

High-performance thin-layer chromatography (HPTLC) and liquid chromatography–mass spectrometry (LC/MS) validate charantin’s identity and purity. HPTLC calibration (100–1000 ng/band, R² = 0.9963) ensures quantitative accuracy.

Comparative Analysis of Methods

Table 3: Method Efficiency and Yield

MethodYield (mg/g)TimePurity (%)
Soxhlet1.17 ± 0.13120 minN/A
UAE3.12 ± 0.14120 minN/A
MAE124.76 ± 0.00006555 sN/A
HHP127.898 min76.06

化学反応の分析

Types of Reactions

Charantin undergoes various chemical reactions, including:

    Oxidation: Charantin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Charantin into its reduced forms.

    Substitution: Substitution reactions can occur at the glucoside moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Charantin, as well as various substituted glucosides.

科学的研究の応用

Charantin has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of novel glucoside derivatives.

    Biology: Studied for its effects on cellular processes, including its role in glucose metabolism and cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in the management of diabetes, cancer, and inflammatory diseases.

    Industry: Used in the development of dietary supplements and functional foods aimed at managing blood glucose levels.

作用機序

Charantin exerts its effects through several molecular targets and pathways:

    Glucose Metabolism: Charantin enhances the uptake of glucose by cells and stimulates the secretion of insulin, thereby lowering blood glucose levels.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.

    Anticancer Properties: Charantin induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

類似化合物との比較

Structural and Compositional Differences

Charantin is distinct from other phytosterol glycosides due to its dual-component nature. Key structural comparisons include:

Compound Structure Source Key Features
Charantin 1:1 or 2:1 mixture of 25,26-dehydro β-sitosterol glucoside + β-sitosterol glucoside Momordica charantia Variable composition; synergistic antidiabetic effects reported .
β-Sitosterol β-D-glucoside Single glucoside (β-sitosterol + glucose) Agave angustifolia, Viola odorata Anti-inflammatory, cholesterol-lowering, and immunomodulatory activities .
Stigmasterol β-D-glucoside Single glucoside (stigmasterol + glucose) Gaillardia aristata Similar bioactivity to β-sitosterol glucoside but less studied .
β-Sitosterol-3-O-β-D-glucoside Glucose attached at C-3 position of β-sitosterol Centaurea seridis Potent antihyperglycemic activity; longer-lasting insulin modulation than aglycone .

Key Observations :

  • Charantin’s variable composition contrasts with single-component sterol glucosides, which exhibit more predictable pharmacokinetics .
  • Glycosylation at C-3 (e.g., β-sitosterol-3-O-β-D-glucoside) enhances bioactivity compared to C-β-D-glucoside derivatives .

Pharmacological Activity Comparison

Antidiabetic Effects
  • Charantin : Reduces fasting blood glucose by 20–30% in rodent models via enhanced insulin secretion . However, efficacy varies with extraction methods and component ratios .
  • β-Sitosterol β-D-glucoside : Lowers cholesterol by 15–20% and improves glucose tolerance in hyperglycemic rats .
  • Stigmasterol glucoside: Limited data, but shares cholesterol-lowering mechanisms with β-sitosterol derivatives .
Immunomodulatory and Anti-inflammatory Effects
  • Charantin: Indirect immunomodulation via Th1/Th2 cell normalization .
  • β-Sitosterol glucoside : Reduces pro-inflammatory cytokines (e.g., TNF-α) by 40–50% in vitro .

Extraction Efficiency and Stability

Compound Optimal Extraction Method Yield (mg/g dry weight) Stability Notes
Charantin Microwave-assisted extraction (MAE) 124.76 (5-second MAE) Degrades with prolonged KOH exposure .
β-Sitosterol β-D-glucoside MAE with KOH catalyst 124.76 (same as Charantin) Higher thermal stability than Charantin .
Stigmasterol glucoside Traditional maceration 26.67 (48-hour extraction) Lower yield due to solvent inefficiency .

Key Findings :

  • MAE significantly improves yields for both Charantin and β-sitosterol glucoside compared to maceration .
  • Charantin’s dual components may degrade at different rates under basic conditions, affecting consistency .

Commercial and Regulatory Considerations

  • Charantin: Marketed as a 1:1 or 2:1 mixture (CAS 57126-62-2), but batch-to-batch variability exists . For example, ChromaDex supplies a 1:1 mixture, while Chengdu Biopurify offers a 5,25-stigmastadienol glucoside + β-sitosterol blend .
  • β-Sitosterol glucoside : Available as a pure compound (e.g., Sigma-Aldrich) with standardized HPLC ≥90% purity .

生物活性

Charantin, a bioactive compound derived from the bitter melon (Momordica charantia), is a 1:1 mixture of two glycosides: 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. This compound has garnered significant attention for its potential therapeutic applications, particularly in the management of diabetes and related metabolic disorders. This article explores the biological activities of Charantin, supported by detailed research findings, case studies, and data tables.

Charantin consists primarily of two components:

  • 25,26-Dehydro β-Sitosterol β-D-Glucoside
  • β-Sitosterol β-D-Glucoside

These compounds are known to exert various biological effects, particularly in glucose metabolism regulation. The mechanism through which Charantin acts includes enhancing insulin sensitivity and promoting glucose uptake in tissues.

2. Antidiabetic Properties

Numerous studies have highlighted the antidiabetic effects of Charantin:

2.1. In Vivo Studies

A study involving Sprague Dawley rats demonstrated that administration of bitter melon extract containing Charantin significantly reduced blood glucose levels. The results indicated a 31.64% decrease in blood glucose and a 27.35% increase in insulin levels at a dosage of 300 mg/kg .

2.2. In Vitro Studies

In vitro experiments showed that Charantin enhances glucose uptake in muscle cells. For instance, L6 rat myotubes exposed to Charantin exhibited increased glucose transport activity, suggesting its potential role as an insulin sensitizer .

3. Other Biological Activities

Beyond its antidiabetic properties, Charantin exhibits several other biological activities:

3.1. Anti-inflammatory Effects

Research indicates that Charantin can inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells, suggesting its potential as an anti-inflammatory agent .

3.2. Lipid Metabolism Modulation

Charantin has been shown to influence lipid metabolism positively by reducing triglyceride levels and improving lipid profiles in diabetic rats .

4. Formulation and Delivery Systems

The efficacy of Charantin can be influenced by its formulation:

4.1. Fast-Dissolving Tablets

Recent studies have developed fast-dissolving tablet formulations of Charantin using sublimation techniques, achieving over 98% drug release within one hour . This formulation is particularly beneficial for patients with swallowing difficulties.

Formulation MethodCumulative Release (%)
Sublimation98.86
Direct Compression96.71

5.1. Diabetes Management

In clinical settings, patients consuming bitter melon extracts rich in Charantin have reported improved glycemic control and reduced reliance on insulin therapy .

5.2. Safety and Efficacy

Safety assessments indicate that Charantin is well-tolerated at therapeutic doses, with minimal side effects reported during clinical trials focused on diabetes management .

Q & A

Q. Table 1. Comparative Bioactivity of Charantin Across Studies

Model SystemBioactivity (IC50/EC50)Key MechanismReference
SH-SY5Y cells12.5 µM (neuroprotection)Caspase-3 inhibition
B. subtilis50 µg/mL (MIC)Cell wall disruption
STZ-induced rats50 mg/kg (glucose reduction)Hepatic glycogen synthesis

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。